An In-Depth Technical Guide to 9,11-Anhydro Fusidic Acid
An In-Depth Technical Guide to 9,11-Anhydro Fusidic Acid
This guide provides a comprehensive technical overview of 9,11-Anhydro Fusidic Acid, a critical impurity and degradation product of the antibiotic Fusidic Acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, formation pathways, analytical characterization, and its significance in pharmaceutical quality control.
Introduction: The Significance of a Degradation Product
Fusidic acid is a bacteriostatic steroidal antibiotic derived from the fungus Fusidium coccineum.[1][2][3] It inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome, making it effective primarily against Gram-positive bacteria like Staphylococcus aureus.[4][5] In the context of pharmaceutical manufacturing and stability testing, the purity of an active pharmaceutical ingredient (API) is paramount. 9,11-Anhydro Fusidic Acid, also known as Fusidic Acid EP Impurity L, is a prominent degradation product formed through the dehydration of the parent molecule.[2][6][7] Its presence in a drug product can indicate instability and potentially impact efficacy and safety. Therefore, understanding its properties and having robust analytical methods for its detection and quantification are crucial for ensuring the quality of fusidic acid formulations.[8]
Physicochemical Profile
9,11-Anhydro Fusidic Acid is characterized by the presence of a double bond between carbons 9 and 11, resulting from the elimination of the hydroxyl group at the C-11 position of fusidic acid. This structural change modifies its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₅ | [6][9] |
| Molecular Weight | 498.7 g/mol | [6][9] |
| Exact Mass | 498.33452456 Da | [6] |
| CAS Number | 74048-41-2 | [6][7] |
| XLogP3 | 6.1 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| IUPAC Name | (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | [6] |
Formation Pathway: Dehydration Under Stress
9,11-Anhydro Fusidic Acid is not typically synthesized intentionally but is formed when fusidic acid is subjected to stress conditions, particularly acidic environments or high temperatures. The formation is a classic dehydration reaction.
Causality of Formation: The hydroxyl group at the C-11 position of the fusidic acid steroid core is susceptible to acid-catalyzed elimination. The protonation of the hydroxyl group creates a good leaving group (water), and subsequent elimination of a proton from C-9 results in the formation of a stable C9-C11 double bond. This process is a key focus during forced degradation studies, which are essential for developing stability-indicating analytical methods.[10][11][12]
Analytical Characterization and Protocols
The accurate detection and quantification of 9,11-Anhydro Fusidic Acid require robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be able to resolve the main API (fusidic acid) from all its potential impurities and degradation products, including 9,11-Anhydro Fusidic Acid.[10][11]
Methodology Insights:
-
Stationary Phase: Reversed-phase columns, such as a C18 (octadecylsilyl), are highly effective for separating the relatively non-polar steroid structures of fusidic acid and its derivatives.[10][11]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile and/or methanol) and an acidic aqueous buffer (e.g., orthophosphoric acid solution) is typically used.[11][14] The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection: UV detection at approximately 235 nm is suitable, as this wavelength corresponds to a significant absorbance for the fusidane structure.[10][11][14]
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method synthesized from established practices for analyzing fusidic acid and its impurities.[10][11][14]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of 9,11-Anhydro Fusidic Acid reference standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions from the stock solution to create calibration standards at various concentrations.
-
-
Sample Preparation (for a Cream Formulation):
-
Accurately weigh a quantity of the cream equivalent to a known amount of fusidic acid into a volumetric flask.
-
Add a suitable organic solvent (e.g., a mixture of methanol and acetonitrile) and sonicate to disperse the cream and dissolve the API and related substances.
-
Dilute to volume with the solvent and mix thoroughly.
-
Centrifuge a portion of the solution to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the 9,11-Anhydro Fusidic Acid peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity in the sample by comparing the peak area response to the calibration curve generated from the reference standards.
-
Spectroscopic Characterization
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, 9,11-Anhydro Fusidic Acid would be expected to show a protonated molecular ion [M+H]⁺ at m/z 499.34, corresponding to its molecular weight of 498.7 g/mol . This is a definitive method for confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of 9,11-Anhydro Fusidic Acid would show distinct differences from that of fusidic acid.[15] The most significant change would be the disappearance of the signal corresponding to the proton at C-11 and the appearance of new signals in the olefinic region (typically 5-6 ppm) corresponding to the new double bond protons.
-
Infrared (IR) Spectroscopy: Analysis by FTIR would reveal the absence of the O-H stretching vibration associated with the C-11 hydroxyl group, which is present in the spectrum of the parent fusidic acid.[16]
Biological Activity and Clinical Relevance
Fusidic acid's antibacterial activity is intrinsically linked to its specific three-dimensional structure, which allows it to bind to bacterial elongation factor G.[4][5] The formation of the 9,11-anhydro derivative introduces a planar double bond into the steroid core, significantly altering its conformation.
While specific studies on the biological activity of 9,11-Anhydro Fusidic Acid are limited, it is widely accepted in the pharmaceutical industry that such significant structural modifications to an active molecule are likely to result in a dramatic reduction or complete loss of therapeutic activity. Therefore, its presence in a final drug product is undesirable as it represents a portion of the API that is no longer effective. Its control within strict limits, as defined by pharmacopeial monographs and regulatory guidelines (e.g., ICH Q3A/Q3B), is a critical aspect of quality assurance.
Conclusion
9,11-Anhydro Fusidic Acid serves as a crucial marker for the stability of fusidic acid in pharmaceutical formulations. As a primary degradation product formed under acidic and thermal stress, its detection and quantification are fundamental to the quality control process. This guide has outlined its core physicochemical properties, formation mechanism, and detailed analytical methodologies essential for its characterization. For scientists and professionals in drug development, a thorough understanding of this impurity is not merely an academic exercise but a regulatory necessity to ensure that fusidic acid-containing medicines are safe, stable, and efficacious throughout their shelf life.
References
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El-Gendy, A. A., et al. (2020). Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. MDPI. Available at: [Link]
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Chawla, G., & Katare, O. P. (2019). Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s). PubMed. Available at: [Link]
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Jadhav, S. B., et al. (n.d.). Validation of stability indicating hplc method for assay of fusidic acid, betamethasone-17 valerate and chlorocresol content in. SciSpace. Available at: [Link]
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Wikipedia. (n.d.). Fusidic acid. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 9,11-Anhydro Fusidic Acid. PubChem. Available at: [Link]
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Ravisankar, P., et al. (2015). Analytical Method Validation for the Estimation of Fusidic Acid and Hydrocortisone Acetate in Cream Form by RP-HPLC. International Journal of ChemTech Research. Available at: [Link]
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ResearchGate. (2023). Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels. Available at: [Link]
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ResearchGate. (n.d.). Chromatograms obtained in the forced degradation study of fusidic acid. Download Scientific Diagram. Available at: [Link]
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National Center for Biotechnology Information. (2011). Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. PMC. Available at: [Link]
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ResearchGate. (n.d.). 1H-NMR data of fusidic acid and the isolated metabolites. δ H ppm (J = Hz). Available at: [Link]
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Brittain, H. G., et al. (1993). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. PubMed. Available at: [Link]
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Pharmaffiliates. (n.d.). fusidic acid and its Impurities. Available at: [Link]
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Curbete, M. M., & Salgado, H. R. N. (2016). A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination. PubMed. Available at: [Link]
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Al-jedah, Z. H., & Ali, F. K. (2019). Antibacterial Activity of Fusidic Acid and Sodium Fusidate Nanoparticles Incorporated in Pine Oil Nanoemulgel. Dove Medical Press. Available at: [Link]
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FDA. (n.d.). 9,11-ANHYDROFUSIDIC ACID. GSRS. Available at: [Link]
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SynZeal. (n.d.). Fusidic Acid Impurities. Available at: [Link]
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